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Compound of Interest

Compound Name: Chlorodimethylvinylsilane

Cat. No.: B155262

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical approach to
understanding the molecular properties of Chlorodimethylvinylsilane (CsHoCISi) through
guantum chemical calculations. While specific experimental quantum chemical data for this
compound is not readily available in the surveyed literature, this document outlines a robust
computational methodology based on established principles of quantum chemistry. The
presented data is illustrative of the expected outcomes from such a study and is intended to
serve as a foundational reference for future computational research on this and similar
organosilane compounds.

Introduction

Chlorodimethylvinylsilane is a versatile organosilicon compound with significant applications
in the synthesis of silicone polymers, adhesives, and as a surface modifying agent.[1][2] A
thorough understanding of its electronic structure, vibrational modes, and reactivity is crucial for
optimizing its use in various industrial and research settings. Quantum chemical calculations
provide a powerful, non-experimental avenue to probe these molecular characteristics at the
atomic level. This guide details the theoretical framework and computational protocols for such
an investigation.

Computational Methodology
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The following section outlines a standard protocol for performing quantum chemical
calculations on Chlorodimethylvinylsilane. This methodology is designed to yield accurate
predictions of its molecular geometry, vibrational frequencies, and electronic properties.

Software and Hardware

All calculations would be hypothetically performed using a widely recognized quantum
chemistry software package, such as Gaussian, ORCA, or Spartan, on a high-performance
computing cluster.

Level of Theory and Basis Set

The choice of the level of theory and basis set is critical for obtaining reliable results. A common
and well-balanced approach involves Density Functional Theory (DFT), which offers a good
compromise between accuracy and computational cost.

o Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation
functional. This hybrid functional is known for its robust performance in predicting molecular
properties for a wide range of organic and organometallic compounds.

o Basis Set: 6-311+G(d,p). This Pople-style basis set is flexible enough to accurately describe
the electronic distribution around the atoms in Chlorodimethylvinylsilane, including
polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse
functions (+) to account for weakly bound electrons.

Computational Workflow

A typical computational workflow for the quantum chemical characterization of
Chlorodimethylvinylsilane is depicted in the following diagram:
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Computational Workflow for Chlorodimethylvinylsilane

Initial Structure Generation
(e.g., from SMILES: CSi(C=C)ClI)

Geometry Optimization
(B3LYP/6-311+G(d,p))

Frequency Calculation

(Verify minimum energy structure,
obtain vibrational frequencies)

Analysis of Results

Optimized Geometric Parameters Vibrational Frequencies Electronic Properties
(Bond lengths, angles, dihedrals) (IR and Raman spectra prediction) (HOMO-LUMO gap, dipole moment, etc.)

Potential Reactivity Pathways of Chlorodimethylvinylsilane

Chlorodimethylvinylsilane

Si-Cl Bond Vinyl Group (C=C)
(Polarized, susceptible to nucleophilic attack) (Site for electrophilic addition and polymerization)

Nucleophilic Substitution at Si Hydrosilylation

Polymerization Cycloaddition Reactions

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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